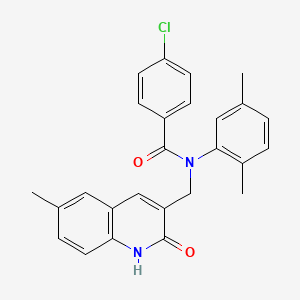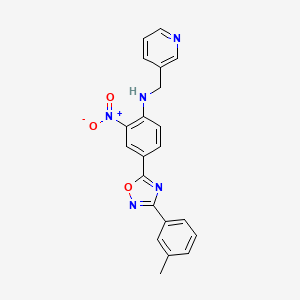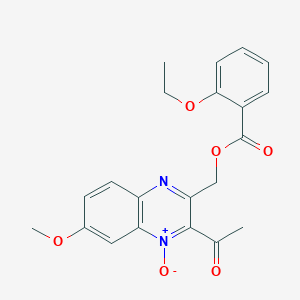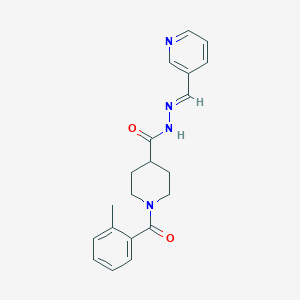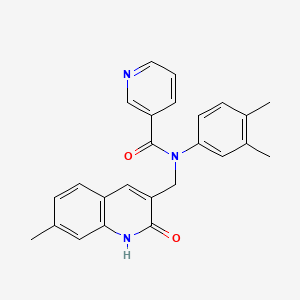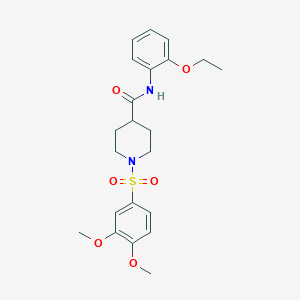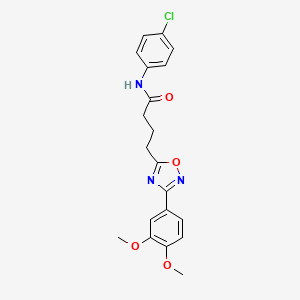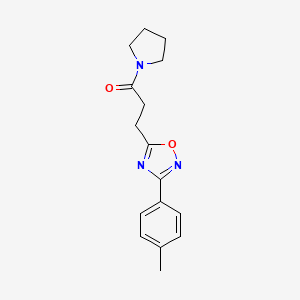
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-157 and belongs to the class of compounds known as oxadiazoles.
Wirkmechanismus
The exact mechanism of action of CM-157 is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of neurotrophic factors, oxidative stress, and inflammation. CM-157 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and cognitive function. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have demonstrated that CM-157 has various biochemical and physiological effects. It has been shown to increase the levels of BDNF, reduce oxidative stress and inflammation, and modulate the levels of various neurotransmitters in the brain. CM-157 has also been found to improve cognitive function, memory, and learning in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CM-157 for lab experiments is its potential therapeutic effects in various neuropsychiatric disorders. It has been extensively studied in animal models and has shown promising results. However, one of the limitations of CM-157 is its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CM-157. One area of interest is its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that CM-157 has neuroprotective properties and may have the potential to slow down the progression of these diseases. Another area of interest is its potential in the treatment of drug addiction and withdrawal symptoms. Studies have demonstrated that CM-157 may modulate the levels of dopamine and other neurotransmitters in the brain, which may be beneficial in the treatment of addiction. Finally, more research is needed to fully understand the long-term effects and potential side effects of CM-157.
Synthesemethoden
The synthesis of CM-157 involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This compound is then converted into the desired product, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)butanamide, through a series of chemical reactions involving different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
CM-157 has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing properties. Studies have also demonstrated its potential in the treatment of depression, anxiety, and other neuropsychiatric disorders. CM-157 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in the brain, which may contribute to its therapeutic effects.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)3-2-4-14-18-15(19-22-14)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNDDDPKMDUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


